
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutyric acid
- 3-(3,5-Dichlorophenyl)-4,4,4-trifluoropropionic acid
- 3-(3,5-Dichlorophenyl)-4,4,4-trifluoroacetic acid
Uniqueness
3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid is unique due to its specific combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H5Cl2F3O2 |
|---|---|
Peso molecular |
285.04 g/mol |
Nombre IUPAC |
(E)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-enoic acid |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-6-1-5(2-7(12)3-6)8(4-9(16)17)10(13,14)15/h1-4H,(H,16,17)/b8-4+ |
Clave InChI |
WVRGSZYQCXXTIP-XBXARRHUSA-N |
SMILES isomérico |
C1=C(C=C(C=C1Cl)Cl)/C(=C\C(=O)O)/C(F)(F)F |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C(=CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



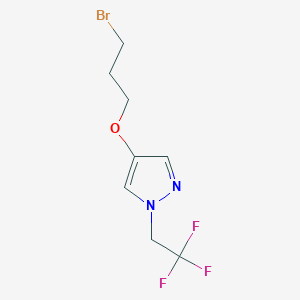
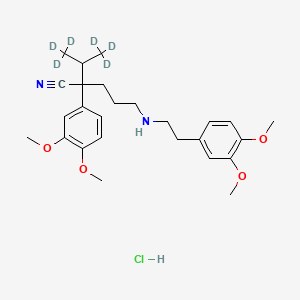
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)
![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)

![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
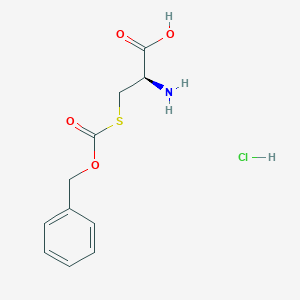
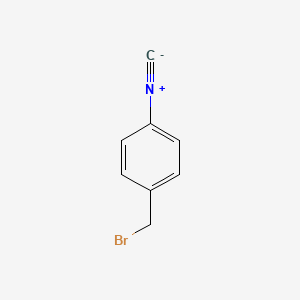
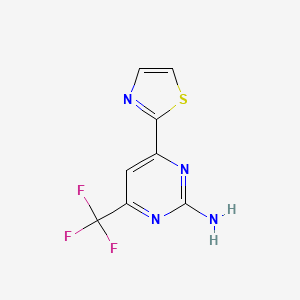
![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
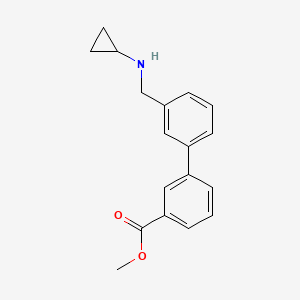
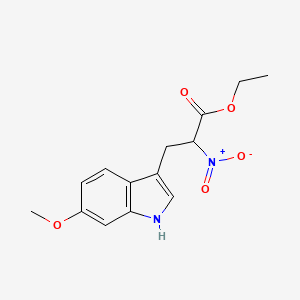
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)
